

GHS Hazard Classification of Acid Yellow 199: A Technical Guide

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Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

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Executive Summary

This technical guide provides an in-depth overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for **Acid Yellow 199** (CAS No. 70865-20-2). **Acid Yellow 199**, a monoazo dye, is primarily classified as a Skin Sensitizer, Category 1 and Hazardous to the aquatic environment, long-term (Chronic) - Category 3. This guide synthesizes available data on its hazard profile, outlines the experimental protocols for its GHS classification, and presents relevant toxicological pathways and workflows. While quantitative data for aquatic toxicity is available, specific quantitative data for skin sensitization of **Acid Yellow 199** is not readily found in the public domain. This document addresses this data gap by detailing the standard methodologies used for such assessments.

GHS Hazard Classification

The GHS classification for **Acid Yellow 199** is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA). However, it is important to note that a consensus on its classification is not universal. According to the PubChem database, a significant percentage of notifications (50.9% of 55 reports) indicate that the chemical does not meet GHS hazard criteria^[1]. Despite this, the most frequently reported and officially recognized classifications are summarized below.

Table 1: GHS Classification of **Acid Yellow 199**

Hazard Class	Hazard Category	Pictogram	Signal Word	Hazard Statement
Skin Sensitization	Category 1	GHS07	Warning	H317: May cause an allergic skin reaction.
Hazardous to the aquatic environment, long-term (Chronic) hazard	Category 3	None	None	H412: Harmful to aquatic life with long lasting effects.

Source: ECHA Registration Dossier, PubChem[1]

Other potential hazards mentioned in safety data sheets, although not consistently leading to a formal GHS classification, include irritation to the eyes, skin, and respiratory tract, and the potential for being harmful if swallowed[2].

Toxicological Data

Quantitative toxicological data is essential for a comprehensive understanding of a substance's hazard profile. For **Acid Yellow 199**, available data is primarily focused on aquatic toxicity.

Aquatic Toxicity

Studies on the short-term toxicity of **Acid Yellow 199** to aquatic invertebrates have been conducted.

Table 2: Aquatic Toxicity Data for **Acid Yellow 199**

Test Organism	Exposure Duration	Endpoint	Result (mg/L)	Guideline
Daphnia magna	48 hours	EC50	> 100	OECD 202
Daphnia magna	48 hours	NOEC	> 40	OECD 202

Source: ECHA Registration Dossier

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Skin Sensitization

While **Acid Yellow 199** is classified as a skin sensitizer, specific quantitative data from in vivo (e.g., Local Lymph Node Assay - LLNA) or in vitro studies (e.g., Direct Peptide Reactivity Assay - DPRA, KeratinoSens™, h-CLAT) for this particular substance are not publicly available. The classification is likely based on historical data, data from structurally similar azo dyes, or qualitative assessments.

Experimental Protocols

The GHS classification of a substance is determined through standardized experimental protocols. The following sections detail the methodologies for the key hazards associated with **Acid Yellow 199**.

Skin Sensitization Testing

The potential of a chemical to cause skin sensitization is assessed through a variety of in vivo and in vitro methods.

The LLNA is the traditional in vivo method for assessing skin sensitization potential.

- **Principle:** The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to a vehicle control. The EC3 value, the concentration required to produce an SI of 3, is a measure of sensitizing potency.
- **Methodology:**
 - A minimum of four animals per dose group are used.

- The test substance is applied topically to the dorsum of both ears for three consecutive days.
- On day 5, a radiolabeled thymidine or an alternative label is injected intravenously.
- After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
- The proliferation of lymphocytes is measured by quantifying the incorporation of the label.
- The Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group.

A battery of non-animal tests, based on the Adverse Outcome Pathway (AOP) for skin sensitization, is now widely used.

- OECD 442C: Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the molecular initiating event of skin sensitization – the covalent binding of the chemical to skin proteins. The depletion of synthetic peptides containing cysteine and lysine is measured after incubation with the test substance.
- OECD 442D: ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™): This in vitro assay addresses the second key event, keratinocyte activation. It uses a human keratinocyte cell line to measure the activation of the Keap1/Nrf2/ARE signaling pathway by the test substance.
- OECD 442E: Human Cell Line Activation Test (h-CLAT): This in vitro method evaluates the third key event, the activation of dendritic cells. It measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) after exposure to the test substance.

Aquatic Toxicity Testing

This test assesses the acute toxicity of substances to aquatic invertebrates.

- Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids.

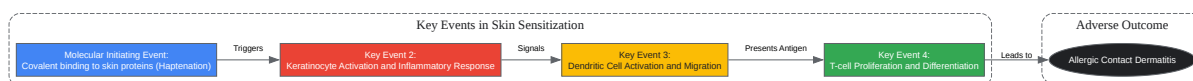
- Methodology:
 - Daphnids, less than 24 hours old, are exposed to the test substance in a static or semi-static system.
 - At least five concentrations of the test substance are used.
 - Observations for immobilization are made at 24 and 48 hours.
 - The EC50 is calculated at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

Mechanistic Pathways and Workflows

Understanding the underlying mechanisms of toxicity and the workflow for hazard classification is crucial for a comprehensive assessment.

Adverse Outcome Pathway for Skin Sensitization

The process of skin sensitization is well-described by an Adverse Outcome Pathway (AOP), which outlines the sequence of events from the initial molecular interaction to the adverse health effect.

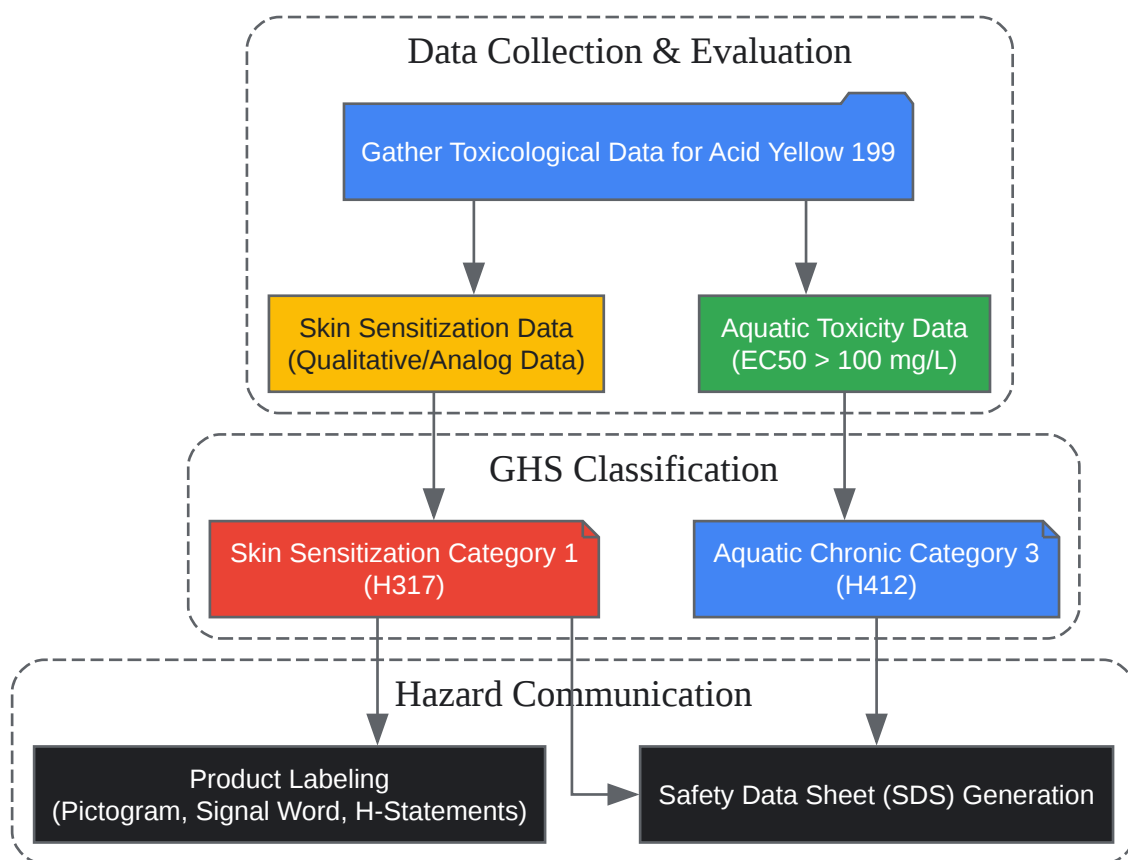


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Caption: Adverse Outcome Pathway for Skin Sensitization.

GHS Classification Workflow for Acid Yellow 199

The following diagram illustrates the logical workflow for the GHS classification of **Acid Yellow 199** based on the available data.



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References

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